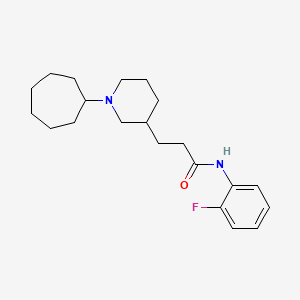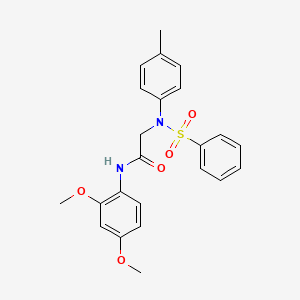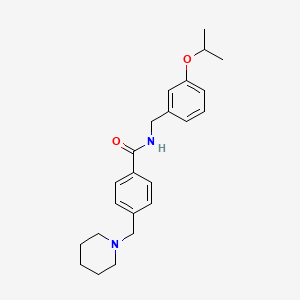![molecular formula C24H32N2O2 B6124606 7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6124606.png)
7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.
Mécanisme D'action
The mechanism of action of 7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it is believed to act as a modulator of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane exhibits various biochemical and physiological effects, including antidepressant, anxiolytic, and neuroprotective activities. It has also been shown to enhance cognitive function and memory retention, making it a potential candidate for the treatment of cognitive impairments associated with various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane in lab experiments is its high potency and selectivity towards its target receptors, making it an ideal candidate for studying the biological effects of neurotransmitter modulation. However, its high lipophilicity and poor solubility in water can pose challenges in its formulation and administration, limiting its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane. One of the most promising areas of research is in the development of novel drug candidates based on its structural features and pharmacological properties. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic applications in various neurological disorders. Finally, the optimization of its synthesis and formulation methods can help overcome its limitations and improve its efficacy and safety profile.
Méthodes De Synthèse
The synthesis of 7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane involves the reaction of 4-isopropylbenzylamine with 3-methyl-2-furoic acid, followed by cyclization with triphosgene. This method has been optimized to yield high purity and yield of the target compound, making it a reliable and efficient method for its large-scale synthesis.
Applications De Recherche Scientifique
The potential applications of 7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane in scientific research are vast and diverse. One of the most promising areas of application is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and depression.
Propriétés
IUPAC Name |
(3-methylfuran-2-yl)-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-18(2)21-7-5-20(6-8-21)15-25-12-4-10-24(16-25)11-13-26(17-24)23(27)22-19(3)9-14-28-22/h5-9,14,18H,4,10-13,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYXDFZIZODHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6124524.png)
![N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6124542.png)
![(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6124548.png)
![ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6124556.png)



![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124579.png)
![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6124587.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-imidazole-4-carboxamide](/img/structure/B6124589.png)

![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6124599.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B6124614.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1-oxaspiro[4.5]dec-3-ylacetamide](/img/structure/B6124618.png)